molecular formula C10H9ClN4O2S B5707854 1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene

1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene

Cat. No.: B5707854
M. Wt: 284.72 g/mol
InChI Key: XIDHNUYPGRGJDF-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene is a complex organic compound that features a triazole ring, a nitro group, and a chloro group

Preparation Methods

The synthesis of 1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chloro and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the triazole ring or the nitro group, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

1-(4,5-Dimethyl(1,2,4-triazol-3-ylthio))-2-chloro-4-nitrobenzene can be compared with other triazole-containing compounds, such as:

    1,2,4-Triazole: A simpler compound with a similar ring structure but lacking the chloro and nitro groups.

    2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-ethoxyphenyl)propanamide: Another triazole derivative with different substituents, leading to varied chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-4-nitrophenyl)sulfanyl-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c1-6-12-13-10(14(6)2)18-9-4-3-7(15(16)17)5-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDHNUYPGRGJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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